2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole
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Overview
Description
1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with its intricate structure, is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- involves multiple steps. One common synthetic route starts with the preparation of 2-methyl-3-nitroaniline, which undergoes a series of reactions including bromination, methoxylation, and cyclization to form the indole core .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes .
Comparison with Similar Compounds
1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
1-Methyl-1H-indole-3-ylmethyl derivatives: Studied for their anticancer and antimicrobial activities.
Indole-2-carboxylates: Formed through oxidation reactions and used in various synthetic applications.
These comparisons highlight the unique structural features and diverse applications of 1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- in scientific research.
Properties
CAS No. |
1132709-46-6 |
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Molecular Formula |
C34H34N6 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-methyl-3-[[4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperazin-1-yl]-pyridin-2-ylmethyl]-3H-indole |
InChI |
InChI=1S/C34H34N6/c1-23-31(25-11-3-5-13-27(25)37-23)33(29-15-7-9-17-35-29)39-19-21-40(22-20-39)34(30-16-8-10-18-36-30)32-24(2)38-28-14-6-4-12-26(28)32/h3-18,31,33-34,38H,19-22H2,1-2H3 |
InChI Key |
LSPMWFUTMYCCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1C(C3=CC=CC=N3)N4CCN(CC4)C(C5=CC=CC=N5)C6=C(NC7=CC=CC=C76)C |
Origin of Product |
United States |
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